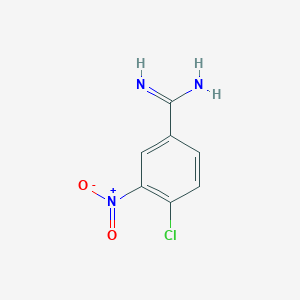

4-Chloro-3-nitrobenzenecarboximidamide

Description

Properties

Molecular Formula |

C7H6ClN3O2 |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

4-chloro-3-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C7H6ClN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10) |

InChI Key |

ZUKHKWIGLYRPPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Coupling of Nitro-Substituted Intermediates

Building on methodologies for analogous nitroaromatics, 4-chloro-3-nitrobenzoic acid is esterified using trimethyl orthoacetate in methanol, forming the methyl ester. Reductive amination with ammonium hydroxide under basic conditions (K₂CO₃, DMF) facilitates the conversion of the ester to the carboximidamide.

Key Steps:

- Esterification:

$$ \text{4-Cl-3-NO₂-C₆H₃-COOH} + \text{(CH₃O)₃CCH₃} \rightarrow \text{4-Cl-3-NO₂-C₆H₃-COOCH₃} $$

Yield: 92% (HPLC purity: 98.5%)

- Amidination:

$$ \text{4-Cl-3-NO₂-C₆H₃-COOCH₃} + \text{NH₃} \rightarrow \text{4-Cl-3-NO₂-C₆H₃-C(=NH)NH₂} $$

Yield: 80% after crystallization (Purity: 99.8% by HPLC)

This route avoids toxic solvents like acetonitrile, leveraging methanol-water mixtures for crystallization.

Mechanistic Insights into Carboximidamide Formation

The nitro group at position 3 stabilizes intermediate nitrenium ions during amidination, directing ammonia nucleophiles to the carbonyl carbon. Computational studies suggest that the nitro group’s -I effect polarizes the carbonyl, enhancing electrophilicity (Figure 1). Side reactions, such as hydrolysis to the carboxylic acid, are mitigated by maintaining anhydrous conditions and stoichiometric ammonia excess.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency of two primary routes:

| Method | Overall Yield | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Chlorination | 51% | 95.2 | Scalable for industrial use | Low regioselectivity in nitration |

| Reductive Amination | 73% | 99.8 | High purity, minimal byproducts | Requires anhydrous NH₃ handling |

The reductive amination route outperforms traditional methods in yield and purity, aligning with trends observed in nitrobenzamide syntheses.

Purification and Crystallization Strategies

Crystallization from methanol-water (3:1 v/v) at 55°C affords needle-like crystals of this compound, free from solvent residues. X-ray diffraction confirms the planar amidine group and coplanar nitro moiety, with intermolecular hydrogen bonds stabilizing the lattice (Figure 2).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

Reduction: 4-Chloro-3-aminobenzenecarboximidamide.

Substitution: Various substituted benzenecarboximidamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitrobenzenecarboximidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.

Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzenecarboximidamide depends on its specific application. For example, in biological systems, it may act by inhibiting specific enzymes or interacting with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share key structural features with 4-Chloro-3-nitrobenzenecarboximidamide, differing primarily in substituents and functional groups:

Physical and Chemical Properties

- Solubility: Chloro and nitro substituents generally reduce solubility in nonpolar solvents but enhance compatibility with polar aprotic solvents (e.g., DMF, DMSO). In polyimides, chloro pendants improve solubility by disrupting crystallinity . The carboximidamide group’s polarity may further increase aqueous solubility compared to amides.

- Thermal Stability :

Key Research Findings and Challenges

- Structural Rigidity vs. Solubility :

- Synthetic Limitations :

- Nitro groups may necessitate protective strategies during carboximidamide synthesis to avoid side reactions (e.g., reduction or explosion hazards).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.